2-(p-Tolylethynyl)aniline

Description

BenchChem offers high-quality 2-(p-Tolylethynyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Tolylethynyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

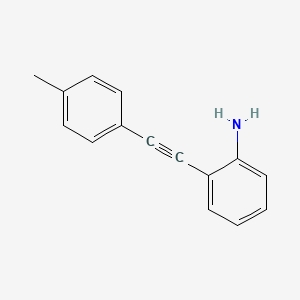

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methylphenyl)ethynyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZWJMXJVGEQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559121 | |

| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124643-45-4 | |

| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(p-Tolylethynyl)aniline chemical structure and properties

An In-Depth Technical Guide to 2-(p-Tolylethynyl)aniline: A Versatile Scaffold for Research and Development

Introduction: Unveiling a Core Moiety in Modern Chemistry

2-(p-Tolylethynyl)aniline is a diarylalkyne compound that has garnered significant interest as a versatile building block in synthetic organic chemistry, materials science, and particularly in the realm of medicinal chemistry. Its rigid, linear structure, derived from the ethynyl linker, combined with the reactive and pharmacologically significant aniline moiety, makes it a valuable precursor for a diverse range of complex molecules. The presence of the tolyl group provides an additional site for synthetic modification, allowing for the fine-tuning of steric and electronic properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of 2-(p-Tolylethynyl)aniline, provides a detailed protocol for its synthesis, explores its chemical reactivity, and illuminates its applications as a privileged scaffold in the design of novel therapeutics, particularly kinase inhibitors.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section outlines the structural and physical characteristics of 2-(p-Tolylethynyl)aniline.

Chemical Structure and Identifiers

The molecule consists of an aniline ring and a toluene ring connected by a carbon-carbon triple bond. This arrangement confers a unique geometry and electronic profile.

-

IUPAC Name: 2-[2-(4-methylphenyl)ethynyl]aniline[1]

-

CAS Number: 124643-45-4[1]

-

Canonical SMILES: CC1=CC=C(C=C1)C#CC2=CC=CC=C2N[2]

-

InChIKey: BMZWJMXJVGEQGL-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of 2-(p-Tolylethynyl)aniline are critical for its handling, storage, and application in various reaction conditions. The data presented below has been aggregated from multiple sources.

| Property | Value | Source(s) |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | Solid (at room temperature) | [3] |

| Melting Point | 105 °C | [3] |

| Boiling Point (Predicted) | 370.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 2.92 ± 0.10 | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-(p-Tolylethynyl)aniline. While detailed spectra are best consulted directly from databases, the expected key features are summarized below. Public databases like PubChem confirm the availability of ¹³C NMR, GC-MS, and IR spectral data.[1]

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both the aniline and tolyl rings, a singlet for the methyl (CH₃) protons, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The spectrum will show characteristic peaks for the sp-hybridized alkyne carbons, in addition to the aromatic and methyl carbons.

-

Infrared (IR) Spectroscopy: A key diagnostic peak would be the C≡C stretching vibration of the alkyne, typically appearing in the 2100-2260 cm⁻¹ region. N-H stretching vibrations for the primary amine would also be prominent.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (207.27).

PART 2: Synthesis and Chemical Reactivity

The utility of 2-(p-Tolylethynyl)aniline as a building block is predicated on its accessible synthesis and predictable reactivity.

Synthesis via Sonogashira Coupling

The most direct and widely employed method for synthesizing 2-(p-Tolylethynyl)aniline and its analogs is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne.

Causality Behind the Method: The Sonogashira coupling is favored for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. It relies on a dual catalytic system: a palladium complex activates the aryl halide, while a copper(I) co-catalyst facilitates the activation of the alkyne.[5][6][7]

This protocol is a representative methodology for the synthesis of 2-(p-Tolylethynyl)aniline.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-iodoaniline (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and copper(I) iodide (CuI) (0.04-0.10 equiv).

-

Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) which also serves as the solvent, or a mixture of a solvent like THF or DMF with an amine base.

-

Alkyne Addition: Add 4-ethynyltoluene (1.1-1.2 equiv) to the mixture via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(p-Tolylethynyl)aniline.

Caption: Sonogashira coupling workflow for the synthesis of 2-(p-Tolylethynyl)aniline.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-(p-Tolylethynyl)aniline is dominated by its three key functional components: the primary amine, the alkyne linker, and the aromatic systems.

-

Aniline Moiety: The nucleophilic amino group can readily undergo standard aniline chemistry, including acylation, alkylation, and diazotization.[8] It also strongly activates its attached benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

Alkyne Moiety: The carbon-carbon triple bond is a versatile handle for further transformations. It is particularly susceptible to cyclization reactions. For instance, intramolecular hydroamination of o-alkynylanilines is a powerful method for constructing indole rings, which are core structures in numerous pharmaceuticals.[4] Research has shown that 2-(p-Tolylethynyl)aniline and its derivatives can be converted into multisubstituted 3-formyl indoles and α-aminophosphonates.[9][10]

PART 3: Applications in Drug Discovery and Development

The true value of 2-(p-Tolylethynyl)aniline is realized in its application as a scaffold for molecules with biological activity. The aniline substructure is a well-established "privileged" fragment in medicinal chemistry.

The Aniline Scaffold in Kinase Inhibition

Aniline and its derivatives are integral components of numerous FDA-approved drugs, including a large class of protein kinase inhibitors used in oncology.[11][12] The 2-substituted aniline motif is particularly prevalent in the design of potent and selective kinase inhibitors.[13][14]

Mechanistic Insight: The amino group of the aniline scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase in the ATP-binding site.[15] This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

2-(p-Tolylethynyl)aniline as a Kinase Inhibitor Template

2-(p-Tolylethynyl)aniline represents an exemplary template for novel kinase inhibitors. It combines:

-

A Hinge-Binding Element: The 2-amino group.

-

A Rigid Linker: The ethynyl group, which projects substituents into specific vectors within the binding pocket.

-

A Modifiable Moiety: The p-tolyl group, which can be further functionalized to explore interactions with solvent-exposed regions or allosteric sites, enhancing selectivity and potency.

Recent studies on 2-substituted aniline pyrimidine derivatives have demonstrated their potential as potent dual inhibitors of kinases like Mer and c-Met, which are implicated in various cancers.[13][14][16][17] This underscores the therapeutic potential of scaffolds derived from 2-(p-Tolylethynyl)aniline.

Caption: Conceptual binding of a 2-(p-Tolylethynyl)aniline-derived inhibitor in a kinase ATP pocket.

PART 4: Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical reagent. While a specific, comprehensive safety data sheet (SDS) for 2-(p-Tolylethynyl)aniline should always be consulted, the following guidance is based on data for structurally similar compounds like 2-(phenylethynyl)aniline and general aniline derivatives.

-

Hazards:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust, fumes, or vapors.

-

-

Storage:

Conclusion

2-(p-Tolylethynyl)aniline is more than just a chemical compound; it is a strategic tool for the modern chemist. Its straightforward synthesis via the robust Sonogashira coupling, combined with its versatile reactivity, makes it an invaluable precursor for complex heterocyclic systems like indoles. For drug discovery professionals, its structure embodies the core principles of a kinase inhibitor scaffold, merging a proven hinge-binding element with a tunable, rigid framework. As research continues to demand novel molecular architectures to address complex biological questions, the utility and importance of foundational building blocks like 2-(p-Tolylethynyl)aniline are set to grow, paving the way for the next generation of therapeutics and advanced materials.

References

-

2-(p-tolylethynyl)aniline CAS#: 124643-45-4 - ChemicalBook.

-

2-(p-Tolylethynyl)aniline | C15H13N | CID 14341826 - PubChem.

-

SAFETY DATA SHEET - TCI Chemicals.

-

2-(p-Tolylethynyl)aniline - AbacipharmTech-Global Chemical supplier.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Safety Data Sheet - Fisher Scientific.

-

Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - MDPI.

-

124643-45-4|2-(p-Tolylethynyl)aniline|BLD Pharm.

-

2-Methyl-N-(p-tolyl)aniline | C14H15N | CID 12744253 - PubChem.

-

Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b - ResearchGate.

-

Synthesis of 2-Alkenyl-Tethered Anilines - PMC - NIH.

-

Sonogashira Coupling - Organic Chemistry Portal.

-

Scheme 3 Scope of 2-phenylethynyl aniline derivatives a,b. a Reaction... - ResearchGate.

-

2-(p-Tolylethynyl)aniline - Benzene Compounds - Crysdot LLC.

-

2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem.

-

2-(phenylethynyl)aniline - Safety Data Sheet - ChemicalBook.

-

Sonogashira Coupling - Chemistry LibreTexts.

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - NIH.

-

Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech.

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI.

-

Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate.

-

Aniline - Wikipedia.

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI.

-

Application Notes and Protocols for 3-[(E)-2-Phenylethenyl]aniline in Medicinal Chemistry - Benchchem.

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed.

-

Exploring the Properties and Applications of Aniline and N-Methylaniline - Echemi.

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - ResearchGate.

-

An In-depth Technical Guide to the Spectroscopic Data of N-(2-Heptyl)aniline - Benchchem.

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI.

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC.

-

2-(phenylethynyl)aniline | 13141-38-3 - ChemicalBook.

-

Reactions and pharmaceutical applications of aniline | PPTX - Slideshare.

-

Aniline - the NIST WebBook - National Institute of Standards and Technology.

-

2-(2-Phenylethynyl)aniline - SpectraBase.

-

2-(Phenylethynyl)aniline | 13141-38-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

- 1. 2-(p-Tolylethynyl)aniline | C15H13N | CID 14341826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(p-Tolylethynyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 2-(p-tolylethynyl)aniline CAS#: 124643-45-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aniline - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bloomtechz.com [bloomtechz.com]

- 12. echemi.com [echemi.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. 2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

2-(p-Tolylethynyl)aniline CAS number 124643-45-4

An In-Depth Technical Guide to 2-(p-Tolylethynyl)aniline (CAS: 124643-45-4): Synthesis, Characterization, and Applications in Heterocyclic Chemistry

Executive Summary

2-(p-Tolylethynyl)aniline is a pivotal synthetic intermediate, primarily recognized for its role as a precursor to 2-substituted indoles, a scaffold of immense importance in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detail a robust synthesis protocol via Sonogashira coupling, outline methods for its spectroscopic characterization, and explore its primary application in the synthesis of indoles through catalytic cyclization. The causality behind experimental choices, safety protocols, and the broader context of the aniline motif in drug development are also discussed to provide field-proven insights.

Core Chemical and Physical Properties

2-(p-Tolylethynyl)aniline, with the chemical formula C₁₅H₁₃N, is a solid at room temperature.[4] Its structure features a terminal p-tolyl-substituted alkyne ortho to an amino group on a benzene ring. This unique arrangement of an internal alkyne and a nucleophilic amine within the same molecule is the basis for its utility in intramolecular cyclization reactions.

| Property | Value | Source |

| CAS Number | 124643-45-4 | [5] |

| Molecular Formula | C₁₅H₁₃N | [5][6] |

| Molecular Weight | 207.27 g/mol | [5][6] |

| Melting Point | 105 °C | [4] |

| Boiling Point | 370.0 °C at 760 mmHg | [4] |

| Appearance | Solid | N/A |

| InChIKey | BMZWJMXJVGEQGL-UHFFFAOYSA-N | [5] |

Synthesis and Purification: The Sonogashira Coupling

The most reliable and widely used method for synthesizing 2-(p-Tolylethynyl)aniline is the Sonogashira cross-coupling reaction.[7] This reaction forms a carbon-carbon bond between an aryl halide (typically 2-iodoaniline) and a terminal alkyne (4-ethynyltoluene). The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is critical for achieving high yields and purity.

Causality in Experimental Design

-

Catalyst System : A palladium complex, such as Pd(PPh₃)₂Cl₂, facilitates the oxidative addition to the aryl halide, which is the rate-determining step. Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate that readily undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[7]

-

Base : An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), serves multiple roles. It acts as a solvent, neutralizes the hydrogen halide byproduct formed during the reaction, and helps maintain a basic environment conducive to the catalytic cycle.

-

Solvent : While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure the solubility of all reactants and catalysts.

-

Inert Atmosphere : The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation.

Caption: Workflow for Sonogashira Synthesis.

Detailed Experimental Protocol: Sonogashira Coupling

-

Setup : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Inerting : Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

-

Reagent Addition : Under a positive pressure of nitrogen, add anhydrous triethylamine (4.0 eq.) via syringe, followed by 4-ethynyltoluene (1.2 eq.).

-

Reaction : Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-iodoaniline is consumed.

-

Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(p-Tolylethynyl)aniline as a solid.

Spectroscopic Characterization

Confirmation of the structure and purity of 2-(p-Tolylethynyl)aniline is achieved through standard spectroscopic techniques. The data below are representative of what researchers should expect.[6]

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR (CDCl₃) | Aromatic Protons | δ 6.7-7.5 ppm (multiplets) |

| -NH₂ Protons | δ ~4.0 ppm (broad singlet) | |

| -CH₃ Protons | δ ~2.4 ppm (singlet) | |

| ¹³C NMR (CDCl₃) | Aromatic Carbons | δ 109-148 ppm |

| Alkyne Carbons (C≡C) | δ ~85-95 ppm | |

| Methyl Carbon (-CH₃) | δ ~21.5 ppm | |

| IR Spectroscopy | N-H Stretch | 3350-3500 cm⁻¹ (two bands) |

| C≡C Stretch | ~2210 cm⁻¹ (sharp, medium) | |

| Aromatic C-H Stretch | ~3030 cm⁻¹ | |

| Mass Spec (ESI) | [M+H]⁺ | m/z 208.11 |

Core Application: Synthesis of 2-Arylindoles via Cyclization

The primary utility of 2-(p-Tolylethynyl)aniline lies in its conversion to 2-(p-tolyl)-1H-indole. The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and pharmaceuticals.[8][9] The intramolecular cyclization of 2-alkynylanilines is an atom-economical and efficient method to construct this heterocyclic system.[1][2]

Mechanistic Pathways and Catalyst Selection

The cyclization can be catalyzed by various metals, including palladium, gold, and ruthenium, or even promoted by strong bases or heat.[2][10][11] The choice of catalyst dictates the reaction mechanism and conditions.

-

Palladium/Lewis Acid Catalysis : Involves the nucleophilic attack of the aniline nitrogen onto the alkyne, which is activated by coordination to the acidic metal center. This typically follows a 5-endo-dig cyclization pathway.[1][10]

-

Gold Catalysis : Cationic gold(I) catalysts are highly effective "alkynophilic" Lewis acids that potently activate the alkyne for nucleophilic attack. These reactions often proceed under very mild conditions.[11]

-

Ruthenium Catalysis : Can proceed through an alternative pathway involving a vinylidene intermediate, which can lead to the formation of 3-substituted indoles via a 1,2-carbon migration, although 2-substituted indoles are also accessible.[2]

Caption: General pathway for catalytic cyclization.

Detailed Experimental Protocol: Palladium-Catalyzed Indole Synthesis

This protocol describes a simple and effective method for the cyclization using palladium(II) acetate.[1][10]

-

Setup : In a microwave vial or sealed tube, dissolve 2-(p-Tolylethynyl)aniline (1.0 eq.) in a suitable solvent such as DMF or an aqueous micellar medium like TPGS-750-M.[1]

-

Catalyst Addition : Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq.).

-

Reaction : Seal the vessel and heat the mixture to 80-120 °C for 1-3 hours. Microwave irradiation can often accelerate the reaction compared to conventional heating.[1]

-

Monitoring : Follow the disappearance of the starting material by TLC or LC-MS.

-

Workup : After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain pure 2-(p-tolyl)-1H-indole.

The Aniline Moiety in Drug Development

While the aniline scaffold is a cornerstone in medicinal chemistry, it is also considered a "structural alert" by some toxicologists.[12][13][14] Anilines can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions.[14]

Considerations for Drug Development Professionals:

-

Metabolic Stability : It is crucial to assess the metabolic stability of any drug candidate derived from an aniline precursor early in the discovery process.

-

Structural Modification : The properties of the aniline can be fine-tuned. The introduction of flanking groups or electron-withdrawing substituents can modulate its pKa and oxidation potential, mitigating toxicity risks.[12]

-

Isosteric Replacement : In later stages of development, if toxicity becomes a concern, exploring saturated bioisosteres for the aniline ring might be a viable strategy to improve the safety profile of a lead compound.[14]

Safety and Handling

2-(p-Tolylethynyl)aniline requires careful handling in a laboratory setting. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5]

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |

-

Engineering Controls : Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability.[15]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

References

-

Cini, E., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]

-

Nishida, G., et al. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society. Available at: [Link]

-

Siciliano, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Semantic Scholar. Available at: [Link]

-

Acmec Biochemical. 124643-45-4[2-(p-Tolylethynyl)aniline]. Available at: [Link]

-

Cain, M., et al. (2017). Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol. Green Chemistry (RSC Publishing). Available at: [Link]

-

Gasperini, D., et al. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. National Institutes of Health (NIH). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14341826, 2-(p-Tolylethynyl)aniline. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Available at: [Link]

-

Li, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

-

ResearchGate. (2020). A brief review on aniline and its derivatives. Available at: [Link]

-

Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - National Institutes of Health (NIH). Available at: [Link]

-

PubMed. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-(p-tolylethynyl)aniline CAS#: 124643-45-4 [m.chemicalbook.com]

- 5. 124643-45-4[2-(p-Tolylethynyl)aniline]- Acmec Biochemical [acmec.com.cn]

- 6. 2-(p-Tolylethynyl)aniline | C15H13N | CID 14341826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | MDPI [mdpi.com]

- 9. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | Semantic Scholar [semanticscholar.org]

- 11. Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cresset-group.com [cresset-group.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 124643-45-4|2-(p-Tolylethynyl)aniline|BLD Pharm [bldpharm.com]

Introduction: The Strategic Value of a Diarylacetylene Building Block

An In-Depth Technical Guide to 2-(p-Tolylethynyl)aniline for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of 2-(p-Tolylethynyl)aniline (C₁₅H₁₃N), a key intermediate in synthetic organic chemistry. We delve into its fundamental physicochemical properties, spectroscopic signature, and core synthetic methodologies from the perspective of a senior application scientist. The document emphasizes the compound's critical role as a precursor to high-value heterocyclic scaffolds, particularly indoles, which are prevalent in medicinal chemistry. Detailed, field-tested protocols are provided, alongside an analysis of the compound's strategic importance and potential liabilities in drug development programs.

2-(p-Tolylethynyl)aniline, also known by its IUPAC name 2-[2-(4-methylphenyl)ethynyl]aniline, is an aromatic compound featuring an aniline ring linked to a tolyl group via an ethynyl (acetylene) bridge.[1] This structure places it in the class of ortho-alkynylanilines, a privileged scaffold in synthetic chemistry. Its significance lies not in its direct biological activity, but in its utility as a versatile and powerful building block.

The strategic placement of the amino (-NH₂) and alkynyl (-C≡C-) groups ortho to each other on the aniline ring creates a reactive diad. This arrangement is primed for intramolecular cyclization reactions, providing efficient access to complex heterocyclic systems. For researchers in drug development, the ability to rapidly construct libraries of compounds around a core scaffold is paramount. 2-(p-Tolylethynyl)aniline serves as an ideal starting point for such endeavors, particularly for the synthesis of substituted indoles, which are a cornerstone of many pharmaceutical agents.[2][3] This guide will elucidate the properties and protocols that make this compound a valuable tool for the modern research scientist.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of reproducible science. All experimental designs, from reaction setup to purification and storage, are dictated by these characteristics. The key identifiers and properties for 2-(p-Tolylethynyl)aniline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N | [1][4][5] |

| Molecular Weight | 207.27 g/mol | [1][4][6] |

| CAS Number | 124643-45-4 | [1][5][6] |

| IUPAC Name | 2-[2-(4-methylphenyl)ethynyl]aniline | [1] |

| Melting Point | ~105 °C | [6] |

| Boiling Point | ~370 °C at 760 mmHg | [6] |

| Appearance | (Expected) Off-white to yellow solid | N/A |

| SMILES | NC1=CC=CC=C1C#CC2=CC=C(C)C=C2 | [5] |

| InChIKey | BMZWJMXJVGEQGL-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insight

The most prevalent and efficient method for synthesizing diarylacetylenes like 2-(p-Tolylethynyl)aniline is the Sonogashira cross-coupling reaction. This choice is deliberate; the reaction is highly reliable, tolerates a wide range of functional groups, and typically proceeds under mild conditions, which is crucial for preventing side reactions involving the sensitive aniline moiety.

Causality of the Sonogashira Coupling: The reaction's power stems from the synergistic action of a palladium catalyst and a copper(I) co-catalyst. The palladium complex orchestrates the main C-C bond formation by cycling through oxidative addition and reductive elimination steps with the aryl halide and the alkyne. The copper(I) catalyst's role is to activate the terminal alkyne, forming a copper(I) acetylide intermediate. This transmetalation step is kinetically favorable and feeds the activated alkyne into the palladium cycle, ensuring high efficiency and turnover.

Caption: Fig 1: Sonogashira coupling workflow for synthesis.

Self-Validating Synthesis Protocol

This protocol is designed to be self-validating by including in-process checks (e.g., TLC monitoring) to ensure the reaction proceeds as expected before moving to the next stage.

Materials:

-

2-Iodoaniline

-

4-Ethynyltoluene (p-Tolylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate and Hexane (for chromatography)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-iodoaniline (1.0 eq).

-

Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). Evacuate and backfill the flask with nitrogen three times. This step is critical to remove oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).

-

Solvent and Base: Add anhydrous toluene and anhydrous triethylamine (3.0 eq). The TEA acts as both a base to neutralize the HI byproduct and as a solvent.

-

Alkyne Addition: Add 4-ethynyltoluene (1.1 eq) dropwise via syringe. A slight excess ensures the complete consumption of the more valuable 2-iodoaniline.

-

Reaction Execution: Heat the mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The disappearance of the 2-iodoaniline spot indicates completion (typically 4-6 hours). This in-process check prevents premature workup or unnecessary heating.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel.

-

Purification - Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄.

-

Purification - Chromatography: Filter off the MgSO₄ and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-(p-Tolylethynyl)aniline.

Key Reactivity and Application in Drug Scaffolding

The primary value of 2-(p-Tolylethynyl)aniline in drug development is its role as a precursor for heterocyclic synthesis. The ortho-amino-alkyne functionality is a powerful synthon for metal-catalyzed intramolecular cyclization to form substituted indoles.

Mechanism of Indole Formation: In the presence of a suitable catalyst (e.g., copper, gold, or palladium salts), the nitrogen atom of the aniline attacks the internal carbon of the alkyne in a 5-endo-dig cyclization. This process is highly efficient and atom-economical, forming the five-membered ring of the indole core in a single step. The choice of catalyst and reaction conditions can be tuned to control the reaction and introduce further functionalization, as seen in cascade reactions.[2]

Caption: Fig 2: Cyclization workflow to an indole scaffold.

The Aniline Moiety: A Consideration for Drug Development

While the aniline functional group is a versatile handle for chemical synthesis, it is also classified as a "structural alert" in medicinal chemistry.[7] The aniline motif can undergo cytochrome P450-mediated oxidation in the body to form reactive metabolites, such as quinone-imines.[7] These electrophilic species can covalently bind to proteins, potentially leading to idiosyncratic adverse drug reactions.

Therefore, when using 2-(p-Tolylethynyl)aniline as a starting material, drug development professionals must consider the fate of the aniline nitrogen. In many applications, such as the indole synthesis described above, the aniline nitrogen is incorporated into a less metabolically-liable heterocyclic ring, mitigating the risk. However, if the aniline moiety remains exposed in the final drug candidate, its metabolic stability must be rigorously evaluated. This dual nature of utility and potential liability makes a deep understanding of aniline chemistry essential for the target audience. Aniline and its derivatives are crucial building blocks for a vast array of pharmaceuticals, including antibiotics and anti-inflammatory drugs, underscoring their continued importance despite metabolic concerns.[8][9]

Conclusion

2-(p-Tolylethynyl)aniline is more than a simple organic molecule; it is a strategic tool for chemical innovation. Its value is defined by its molecular architecture, which enables efficient and reliable access to high-value chemical scaffolds like indoles. This guide has provided a framework for understanding its properties, a robust protocol for its synthesis, and a clear-eyed perspective on its application in the demanding field of drug discovery. By appreciating both the synthetic opportunities and the potential metabolic challenges associated with its aniline core, researchers can leverage this powerful intermediate to its fullest potential, accelerating the development of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14341826, 2-(p-Tolylethynyl)aniline. Retrieved from [Link]

-

AbacipharmTech (n.d.). 2-(p-Tolylethynyl)aniline. Retrieved from [Link]

-

Crysdot LLC (n.d.). 2-(p-Tolylethynyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12744253, 2-Methyl-N-(p-tolyl)aniline. Retrieved from [Link]

-

Bloom Tech (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1211370, 2-(2-Phenylethynyl)aniline. Retrieved from [Link]

-

Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6209. Retrieved from [Link]

-

Ganesan, B., et al. (2018). A copper(II)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. Organic Chemistry Frontiers. ResearchGate. Retrieved from [Link]

-

Zille, M., et al. (2011). ZnBr2-Mediated Synthesis of Indoles in a Ball Mill by Intramolecular Hydroamination of 2-Alkynylanilines. ChemInform. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4617269, 4-(2-Phenylethynyl)aniline. Retrieved from [Link]

-

Beg, M., et al. (n.d.). UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. ResearchGate. Retrieved from [Link]

- Unnamed Author (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. Content provided by an AI Product Assistant.

-

Cherney, R. J., & Li, M. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 263–266. Retrieved from [Link]

Sources

- 1. 2-(p-Tolylethynyl)aniline | C15H13N | CID 14341826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-(p-Tolylethynyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 124643-45-4|2-(p-Tolylethynyl)aniline|BLD Pharm [bldpharm.com]

- 6. 2-(p-tolylethynyl)aniline CAS#: 124643-45-4 [m.chemicalbook.com]

- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. echemi.com [echemi.com]

Physical properties of 2-(p-Tolylethynyl)aniline

An in-depth technical guide on the physical properties of 2-(p-Tolylethynyl)aniline.

Executive Summary

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(p-Tolylethynyl)aniline (CAS No. 124643-45-4). As a key intermediate in the synthesis of complex heterocyclic systems, particularly indoles, this molecule is of significant interest to researchers in medicinal chemistry and materials science.[1] This document consolidates critical data on its physicochemical characteristics, spectroscopic signature, and solid-state properties. Furthermore, it presents field-proven experimental protocols for its synthesis and characterization, grounded in established chemical principles. The guide is designed to serve as an authoritative resource for scientists and drug development professionals, enabling a deeper understanding of this versatile building block.

Introduction: The Significance of ortho-Alkynylanilines

Ortho-alkynylanilines are a class of organic compounds distinguished by an aniline core substituted at the ortho position with an alkyne moiety. This unique structural arrangement serves as a powerful linchpin in synthetic chemistry, most notably in transition-metal-catalyzed cyclization reactions to form valuable nitrogen-containing heterocycles.[2] The aniline moiety itself is a well-established "structural alert" in drug discovery, known for its potential metabolic liabilities, yet it remains a prevalent component in numerous pharmaceutical compounds due to its synthetic accessibility and versatile reactivity.[3][4]

2-(p-Tolylethynyl)aniline, the subject of this guide, combines the reactive potential of the ortho-alkynylaniline scaffold with the electronic and steric influence of a p-tolyl group. Understanding its fundamental physical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and predicting its behavior in various chemical and biological systems.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's foundational properties is the bedrock of its successful application in research and development. This section details the structural identity and key physical characteristics of 2-(p-Tolylethynyl)aniline.

Chemical Structure and Identifiers

The molecule consists of an aniline ring connected to a p-tolyl group through an ethynyl linker. This structure provides a rigid, planar scaffold with distinct electronic environments.

Caption: Chemical Structure of 2-(p-Tolylethynyl)aniline

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[2-(4-methylphenyl)ethynyl]aniline | [5] |

| CAS Number | 124643-45-4 | [5][6] |

| Molecular Formula | C₁₅H₁₃N | [5][7] |

| Molecular Weight | 207.27 g/mol | [5][7] |

| InChIKey | BMZWJMXJVGEQGL-UHFFFAOYSA-N |[5][7] |

Physicochemical Data

The physical state and stability of 2-(p-Tolylethynyl)aniline under various conditions are critical for its handling, storage, and use in synthesis.

Table 2: Summary of Key Physicochemical Data

| Property | Value | Notes | Reference |

|---|---|---|---|

| Appearance | White to yellow powder/crystal | Based on related compounds | [8] |

| Melting Point | 105 °C | Recrystallized from hexane/ethyl acetate | [6] |

| Boiling Point | 370.0 ± 35.0 °C | Predicted | [6] |

| Density | 1.11 ± 0.1 g/cm³ | Predicted | [6] |

| pKa | 2.92 ± 0.10 | Predicted (refers to the conjugate acid) | [6] |

| Storage | Inert atmosphere, dark, room temp. | Recommended to prevent oxidation/degradation |[6] |

Solubility Profile

Based on its predominantly nonpolar aromatic structure, 2-(p-Tolylethynyl)aniline is expected to exhibit low solubility in water and high solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). The primary amine group offers a site for hydrogen bonding, which may impart slight solubility in polar protic solvents.

Solid-State and Crystallographic Characteristics

While a specific crystal structure for 2-(p-Tolylethynyl)aniline is not publicly available, the analysis of related p-tolyl substituted compounds provides valuable insights.[9] The solid-state packing is likely governed by a combination of van der Waals forces and intermolecular interactions such as π-π stacking between the aromatic rings and potential N-H···π interactions. These non-covalent forces are pivotal in determining the crystal lattice energy, which directly influences physical properties like melting point and solubility.[9] The determination of its crystal structure via single-crystal X-ray diffraction would be a valuable endeavor to fully elucidate its solid-state conformation and packing arrangement.[9]

Spectroscopic and Analytical Characterization

Unambiguous identification of 2-(p-Tolylethynyl)aniline relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of 2-(p-Tolylethynyl)aniline is expected to be dominated by vibrations from the amine, alkyne, and aromatic moieties.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Reference |

|---|---|---|---|---|

| 3400 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands) | [10] |

| ~2210 | Alkyne (C≡C) | Stretch | Weak to Medium | [11] |

| 3100 - 3000 | Aromatic (C-H) | Stretch | Medium | [12] |

| 1650 - 1580 | Primary Amine (N-H) | Bending (Scissoring) | Medium | [10] |

| 1600, 1475 | Aromatic Ring | C=C Stretch | Medium | [12] |

| 1335 - 1250 | Aromatic Amine (C-N) | Stretch | Strong |[10] |

Rationale: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[10] The alkyne C≡C stretch is often weak due to the low change in dipole moment during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum will show distinct signals for the different types of protons. The two protons of the -NH₂ group are expected to appear as a broad singlet. The aromatic protons on the aniline and tolyl rings will appear in the downfield region (typically 6.5-8.0 ppm), with splitting patterns dictated by their substitution. The methyl (-CH₃) protons of the tolyl group will be a sharp singlet in the upfield region.

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The quaternary carbons of the alkyne (C≡C) typically appear in the 80-95 ppm range. Aromatic carbons will resonate between 110-150 ppm, and the methyl carbon will be significantly upfield (~21 ppm). Spectral data for the closely related 2-(2-Phenylethynyl)aniline is available and serves as a useful comparison.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-(p-Tolylethynyl)aniline, a high-resolution mass spectrometry (HRMS) analysis should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its exact mass (C₁₅H₁₃N, Monoisotopic Mass: 207.1048 Da).[5] The fragmentation pattern would likely involve cleavage of the ethynyl linker and loss of fragments from the aromatic rings.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and rationale for key steps.

Synthesis via Sonogashira Coupling

This is the most direct and widely employed method for constructing the C(sp²)-C(sp) bond present in the target molecule.[1] It involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

Caption: Workflow for the Synthesis of 2-(p-Tolylethynyl)aniline.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodoaniline (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

-

Expertise & Rationale: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state. CuI facilitates the reaction by forming a copper acetylide intermediate, accelerating the catalytic cycle.[1]

-

-

Solvent and Reagents: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed triethylamine (TEA) via syringe, followed by 4-ethynyltoluene (1.1 eq.).

-

Expertise & Rationale: TEA serves as both the solvent and the base required to neutralize the HI generated during the reaction. Degassing removes dissolved oxygen.

-

-

Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC until the starting 2-iodoaniline is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl, followed by brine.

-

Trustworthiness: The NH₄Cl wash is essential for quenching the reaction and complexing with the copper catalyst, aiding its removal from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(p-Tolylethynyl)aniline.

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be rigorously confirmed.

Caption: Standard Workflow for Physicochemical Characterization.

Relevance and Applications in Drug Development

The 2-(p-Tolylethynyl)aniline scaffold is a valuable precursor in medicinal chemistry. Its primary utility lies in its ability to undergo intramolecular cyclization to form 2-substituted indoles, a core motif in numerous biologically active compounds and pharmaceuticals.[1] Aniline derivatives, in general, are foundational building blocks for a wide range of drugs, including analgesics, antibiotics, and targeted therapies.[4][15] The specific substitution pattern of 2-(p-Tolylethynyl)aniline allows for the introduction of a tolyl group, which can engage in beneficial hydrophobic or π-stacking interactions within a target protein's binding pocket, potentially influencing the compound's efficacy and pharmacokinetic profile.[9]

Conclusion

2-(p-Tolylethynyl)aniline is a crystalline solid with a defined melting point and characteristic spectroscopic properties that enable its unambiguous identification. Its synthesis is readily achieved through robust and scalable methods like the Sonogashira coupling. The strategic placement of the aniline, alkyne, and tolyl groups makes it a highly valuable and versatile intermediate for constructing complex molecules, particularly for applications in drug discovery and materials science. The data and protocols consolidated in this guide provide a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14341826, 2-(p-Tolylethynyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12744253, 2-Methyl-N-(p-tolyl)aniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2-(p-Tolylethynyl)aniline. Retrieved from [Link]

-

De, S., & Ghorai, P. (2018). Synthesis of 2-Alkenyl-Tethered Anilines. Methods in Molecular Biology, 1847, 1-11. Retrieved from [Link]

-

Zille, M., et al. (2012). ZnBr2-Mediated Synthesis of Indoles in a Ball Mill by Intramolecular Hydroamination of 2-Alkynylanilines. Chemistry - A European Journal, 18(1), 291-295. Retrieved from [Link]

-

Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

-

Ganesan, B., et al. (2018). A copper(II)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. Organic & Biomolecular Chemistry, 16(47), 9216-9220. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1211370, 2-(2-Phenylethynyl)aniline. Retrieved from [Link]

-

Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6211. Retrieved from [Link]

-

Protheragen. (n.d.). 2-(phenylethynyl)aniline. Retrieved from [Link]

-

MassBank. (2025). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2-(2-Phenylethynyl)aniline. SpectraBase. Retrieved from [Link]

-

Abdullajanova, N., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21453-21463. Retrieved from [Link]

-

Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-(Phenylsulfanyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o489. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Sarpong, R., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 428-431. Retrieved from [Link]

-

Khan, M., et al. (2007). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Journal of Applied Sciences Research, 3(11), 1471-1476. Retrieved from [Link]

-

Janiak, C., et al. (2016). Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629-1632. Retrieved from [Link]

-

LookChem. (2025). Aniline - 62-53-3, C6H7N, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Tiekink, E. R., & Tan, Y. M. (2009). A second monoclinic polymorph of N-(pyrazin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2558. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. 2-(p-Tolylethynyl)aniline | C15H13N | CID 14341826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(p-tolylethynyl)aniline CAS#: 124643-45-4 [m.chemicalbook.com]

- 7. 2-(p-Tolylethynyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 2-(Phenylethynyl)aniline | 13141-38-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 13. 2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. echemi.com [echemi.com]

A Technical Guide to 2-(p-Tolylethynyl)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-(p-Tolylethynyl)aniline, a key diarylalkyne intermediate. The document details its chemical identity, including its canonical SMILES string, and offers a comprehensive overview of its synthesis via the Sonogashira coupling reaction, complete with mechanistic insights and a detailed experimental protocol. Furthermore, it outlines the expected spectroscopic data for structural confirmation and explores the compound's current and potential applications in medicinal chemistry and materials science. This guide is intended to serve as a vital resource for researchers leveraging this versatile molecule in drug discovery and the development of novel chemical entities.

Introduction

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of industrial chemicals and pharmaceutical agents.[1][2] Their utility stems from the reactive amino group, which can be readily modified, and the aromatic ring that allows for diverse substitution patterns.[1] The incorporation of an alkyne linker, as seen in 2-(p-Tolylethynyl)aniline, introduces rigidity and linearity into the molecular structure, providing a valuable vector for probing biological targets or constructing complex molecular architectures.

The diarylalkyne motif is of significant interest in medicinal chemistry. These structures can serve as precursors to various heterocyclic systems through cyclization reactions and are explored as scaffolds for kinase inhibitors and other targeted therapeutics.[3][4] The aniline portion of 2-(p-Tolylethynyl)aniline offers a handle for further functionalization, potentially enhancing bioavailability or modulating pharmacological properties.[2][5] This guide provides the core technical knowledge required to synthesize, verify, and utilize this important chemical building block.

Chemical Identity and Properties

A precise understanding of a molecule's identity and physicochemical properties is the bedrock of reproducible scientific research.

Chemical Identifiers

The structure of 2-(p-Tolylethynyl)aniline is unambiguously defined by several standard chemical identifiers. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string provides a linear text representation of the molecule.

-

Canonical SMILES: CC1=CC=C(C=C1)C#CC2=CC=CC=C2N[6]

-

IUPAC Name: 2-[2-(4-methylphenyl)ethynyl]aniline[6]

-

InChI: InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3[6]

-

InChIKey: BMZWJMXJVGEQGL-UHFFFAOYSA-N[6]

-

CAS Number: 124643-45-4[6]

Physicochemical Properties

A summary of the key computed physicochemical properties of 2-(p-Tolylethynyl)aniline is presented in Table 1. These properties are crucial for predicting the compound's behavior in various solvents, its potential for crossing biological membranes, and for planning purification strategies.

Table 1: Physicochemical Properties of 2-(p-Tolylethynyl)aniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N | [6] |

| Molecular Weight | 207.27 g/mol | [6] |

| XLogP3 | 3.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Melting Point | 105°C |

| Boiling Point | 370°C at 760 mmHg | |

Synthesis via Sonogashira Coupling

The most common and efficient method for synthesizing diarylalkynes like 2-(p-Tolylethynyl)aniline is the Sonogashira cross-coupling reaction.[7][8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[7][9]

Reaction Scheme

The synthesis involves the coupling of 2-iodoaniline with 1-ethynyl-4-methylbenzene (p-ethynyltoluene).

2-Iodoaniline + 1-ethynyl-4-methylbenzene → 2-(p-Tolylethynyl)aniline

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] While the precise mechanism can be complex and subject to reaction conditions, a generally accepted pathway is outlined below.[9][10]

-

Palladium Cycle (A):

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-iodoaniline) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The desired diarylalkyne product is formed, and the Pd(0) catalyst is regenerated.

-

-

Copper Cycle (B):

-

Copper Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for transmetalation.[9]

-

The following diagram illustrates the key steps in the Sonogashira coupling mechanism.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(p-Tolylethynyl)aniline.

Reagents and Equipment:

-

2-Iodoaniline

-

1-ethynyl-4-methylbenzene (p-ethynyltoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

-

Toluene or THF (anhydrous)

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Workflow Diagram:

Caption: General workflow for the synthesis of 2-(p-Tolylethynyl)aniline.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base Addition: Add anhydrous toluene and triethylamine (3.0 eq).

-

Degassing: Stir the mixture and degas by bubbling nitrogen through the solution for 15-20 minutes.

-

Alkyne Addition: Add 1-ethynyl-4-methylbenzene (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 70°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(p-Tolylethynyl)aniline as a solid.

Spectroscopic Characterization

Structural confirmation of the synthesized product is critical. The following data provides the expected spectroscopic signatures for 2-(p-Tolylethynyl)aniline.[6]

Table 2: Predicted Spectroscopic Data for 2-(p-Tolylethynyl)aniline

| Spectroscopy Type | Key Features and Expected Values |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4 (d, 2H, tolyl), δ ~7.2-7.3 (m, 2H, aniline), δ ~7.1 (d, 2H, tolyl), δ ~6.7-6.8 (m, 2H, aniline), δ ~4.0 (br s, 2H, -NH₂), δ ~2.4 (s, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons (δ ~114-148 ppm), Alkyne carbons (δ ~85-95 ppm), Methyl carbon (δ ~21.5 ppm). |

| FTIR (KBr or ATR) | ν ~3400-3300 cm⁻¹ (N-H stretch), ν ~3050-3000 cm⁻¹ (Aromatic C-H stretch), ν ~2210 cm⁻¹ (C≡C stretch, characteristic), ν ~1620 cm⁻¹ (N-H bend). |

| Mass Spectrometry (EI) | m/z 207 [M]⁺ (Molecular Ion), fragmentation pattern corresponding to loss of methyl and amino groups. |

Note: Actual spectral values may vary slightly based on solvent and instrumentation.[11]

Applications in Research and Drug Development

2-(o-Alkynyl)anilines are highly valuable precursors in synthetic organic chemistry, particularly for the construction of indole scaffolds.[3] The indole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[3][12]

5.1. Synthesis of Substituted Indoles: 2-(p-Tolylethynyl)aniline can undergo intramolecular cyclization reactions, often catalyzed by metals like zinc, copper, or gold, to form 2-substituted indoles.[3][12] This provides a direct route to complex indole derivatives that can be screened for various biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]

5.2. Building Block for Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.[4] The rigid tolylethynyl portion can be used to position other functional groups precisely to achieve high potency and selectivity. This scaffold can be a starting point for developing novel inhibitors targeting kinases implicated in cancer and other diseases.[13]

5.3. Materials Science: Diarylalkynes are also explored in materials science for the development of organic light-emitting diodes (OLEDs), molecular wires, and fluorescent probes due to their conjugated π-systems and rigid structures. The aniline group can be used to tune the electronic properties or to anchor the molecule to surfaces.

Conclusion

2-(p-Tolylethynyl)aniline is a versatile and valuable chemical intermediate with a well-defined synthesis and clear pathways for characterization. Its SMILES string, CC1=CC=C(C=C1)C#CC2=CC=CC=C2N, represents a scaffold of significant potential for professionals in drug discovery and materials science. The robust Sonogashira coupling provides a reliable method for its synthesis, and its structure offers multiple avenues for elaboration into complex, high-value molecules such as substituted indoles and targeted kinase inhibitors. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research and development programs.

References

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14341826, 2-(p-Tolylethynyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Al-Zoubi, R. M., & Al-Mawafi, A. (2023). The Sonogashira coupling reaction mechanism. ResearchGate. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2-(p-Tolylethynyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12744253, 2-Methyl-N-(p-tolyl)aniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines. Retrieved from [Link]

-

Zille, M., et al. (n.d.). Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives. ResearchGate. Retrieved from [Link]

-

Ganesan, B., et al. (2018). Scheme 3 Scope of 2-phenylethynyl aniline derivatives. ResearchGate. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 2-(p-Tolylethynyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1211370, 2-(2-Phenylethynyl)aniline. Retrieved from [Link]

-

György, L., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Retrieved from [Link]

-

Wikipedia. (2024). Aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Phenylethynyl)aniline. Retrieved from [Link]

-

Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

-

MDPI. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. bloomtechz.com [bloomtechz.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cresset-group.com [cresset-group.com]

- 6. 2-(p-Tolylethynyl)aniline | C15H13N | CID 14341826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 2-Alkynyl Anilines

An In-Depth Technical Guide to the Key Characteristics of 2-Alkynyl Aniline Compounds

In the landscape of modern synthetic and medicinal chemistry, 2-alkynyl anilines have emerged as exceptionally versatile building blocks.[1] These molecules, characterized by an aniline ring substituted at the ortho position with an alkyne moiety, possess a unique electronic and structural arrangement that makes them prime substrates for a variety of powerful chemical transformations. Their true value lies in their ability to undergo annulative cyclization reactions, providing rapid and atom-economical access to a diverse range of nitrogen-containing heterocyclic scaffolds, most notably indoles and quinolines.[2][3]

These resulting heterocyclic systems are considered "privileged scaffolds" in drug discovery, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core characteristics of 2-alkynyl anilines, from their synthesis and fundamental properties to their reactivity and strategic applications.

Synthesis of 2-Alkynyl Anilines: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing 2-alkynyl anilines is the Sonogashira cross-coupling reaction.[1][3] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, in this case, a 2-haloaniline (e.g., 2-iodoaniline or 2-bromoaniline).

Causality in Catalyst Selection: The Sonogashira reaction's success hinges on the synergistic action of two distinct catalytic cycles.[6] The palladium(0) catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the final product. The copper(I) cocatalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] This dual-catalyst system allows the reaction to proceed under mild conditions with high functional group tolerance, making it ideal for constructing complex molecular architectures.[7]

Table 1: Overview of Sonogashira Coupling for 2-Alkynyl Aniline Synthesis

| Component | Role | Typical Reagents | Key Considerations |

| Aryl Halide | Aniline precursor | 2-Iodoaniline, 2-Bromoaniline | Reactivity order: I > Br > Cl. Iodoanilines are most reactive but more expensive. |

| Terminal Alkyne | Alkyne source | Phenylacetylene, Trimethylsilylacetylene | The R-group on the alkyne can be varied to introduce desired functionality. |

| Palladium Catalyst | Primary cross-coupling catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pre-catalyst is reduced in situ to active Pd(0). |

| Copper(I) Cocatalyst | Alkyne activation | Copper(I) iodide (CuI) | Essential for high yields under standard conditions. |

| Base | Neutralizes HX byproduct | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and often as the solvent. |

| Solvent | Reaction medium | THF, DMF, or the amine base itself | Must be anhydrous and deoxygenated to prevent catalyst deactivation. |

Experimental Protocol: Synthesis of 2-(Phenylethynyl)aniline

This protocol describes a typical Sonogashira coupling to produce a representative 2-alkynyl aniline.

-

Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

-

Inert Atmosphere: Seal the flask with septa and purge with dry argon or nitrogen for 15 minutes to establish an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous, deoxygenated triethylamine (Et₃N) via syringe to dissolve the solids. Begin stirring.

-

Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe over 5 minutes.

-

Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)aniline.

Caption: General workflow for the synthesis of 2-alkynyl anilines.

Physicochemical and Spectroscopic Properties

The defining structural feature of a 2-alkynyl aniline is the linear sp-hybridized alkyne positioned next to the sp²-hybridized aromatic ring and its amino group. This arrangement influences its electronic properties and provides distinct spectroscopic signatures crucial for its characterization.

-

Infrared (IR) Spectroscopy: The most characteristic IR absorption is the C≡C triple bond stretch, which appears as a sharp, medium-to-weak band in the 2100-2260 cm⁻¹ region. The N-H stretches of the primary amine appear as two sharp bands around 3350-3500 cm⁻¹.

-